molecular formula C15H11NOS3 B15099315 (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15099315
M. Wt: 317.5 g/mol
InChI Key: JYSZGOMYGINHNE-LCYFTJDESA-N
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Description

This compound belongs to the rhodanine-derived 1,3-thiazolidin-4-one family, characterized by a thioxo group at position 2 and a Z-configured arylidene substituent at position 3. The structure features:

  • N-3 substitution: A 2-methylphenyl group, introducing steric bulk and modulating electronic properties.
  • Arylidene moiety: A thiophen-2-ylmethylidene group, replacing traditional phenyl or substituted benzylidene groups.

Rhodanine derivatives are widely studied for antimicrobial, antiviral, and enzyme-inhibitory activities. The thiophene substitution in this compound may influence solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C15H11NOS3

Molecular Weight

317.5 g/mol

IUPAC Name

(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NOS3/c1-10-5-2-3-7-12(10)16-14(17)13(20-15(16)18)9-11-6-4-8-19-11/h2-9H,1H3/b13-9-

InChI Key

JYSZGOMYGINHNE-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde, thiophene-2-carbaldehyde, and thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in biological processes, such as cyclooxygenase in inflammation or topoisomerase in cancer.

    Modulating Pathways: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Rhodanine Derivatives
Compound Name N-3 Substituent Arylidene Group Synthesis Method Key References
(5Z)-3-(2-Methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl Thiophen-2-ylmethylidene Microwave-assisted
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Conventional reflux
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Solvent-dependent (MeOH)
(5Z)-3-(4-Methylphenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl 3,4-Dimethoxybenzylidene Microwave/piperidine catalysis
(5Z)-5-(Pyridin-2-ylmethylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 3-Hydroxyphenyl Pyridin-2-ylmethylidene Aldehyde condensation

Physicochemical and Crystallographic Properties

Table 2: Comparative Physical and Crystallographic Data
Compound Name Melting Point (°C) Solubility Hydrogen Bonding Interactions Crystal System
(5Z)-3-(2-Methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Not reported Moderate (DMSO) C–H···S (2.52 Å, 133°) Monoclinic
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 198–200 Low (CHCl₃) C–H···π (2.72 Å, 148°) Orthorhombic
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate 185–187 High (MeOH) O–H···S (2.3 Å, 165°) Triclinic

Key Observations :

  • The thiophene-containing compound exhibits moderate solubility in DMSO, contrasting with the low solubility of phenyl-substituted analogues in chloroform .
  • Hydrogen bonding involving the thioxo group (e.g., C–H···S) is critical for crystal packing and stability .

SAR Insights :

  • N-3 Substitution : Bulky groups (e.g., 2-methylphenyl) improve metabolic stability but may reduce solubility .
  • Arylidene Groups : Electron-rich substituents (e.g., thiophene, methoxy) enhance electronic interactions with biological targets, while polar groups (e.g., hydroxy) improve solubility .

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